Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.293 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems. In chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Another similar compound with different substituents on the piperidine ring.
Uniqueness
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1 |
InChI Key |
YSHFQGLESIRPQQ-LDYMZIIASA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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